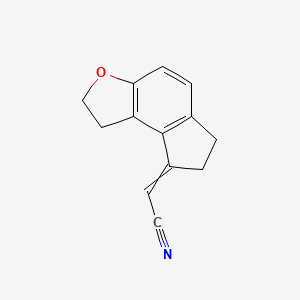

1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile

Beschreibung

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile (CAS: 196597-78-1) is a nitrile-substituted indeno-furan derivative with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol . It is a key intermediate in the synthesis of ramelteon (TAK-375), a melatonin receptor agonist approved for treating insomnia . The compound features a conjugated (E)-configured exocyclic double bond and a rigid tricyclic indeno-furan scaffold, which contribute to its stability and reactivity in subsequent synthetic steps .

Eigenschaften

IUPAC Name |

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFWVKLKUFXARX-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC#N)C2=C1C=CC3=C2CCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C#N)/C2=C1C=CC3=C2CCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474076 | |

| Record name | (2E)-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-79-2, 221530-44-5 | |

| Record name | (2E)-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-ylidene acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Reaction Parameters for (E)-Selective Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Piperidine | Enhances enolate stability |

| Solvent | Ethanol/Water (9:1) | Balances solubility & reflux |

| Temperature | 80–90°C | Accelerates dehydration |

| Reaction Time | 6–8 hours | Ensures complete conversion |

Hydrogenation steps described in the patent utilize Raney cobalt under 100 atm hydrogen pressure at 50°C to reduce unsaturated bonds while preserving the nitrile group. These conditions minimize side reactions such as over-reduction or isomerization.

Industrial Production Techniques

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and consistency. Data from industrial reports indicate a 7.2% annual growth rate in production capacity between 2020–2025, driven by rising demand for Ramelteon intermediates.

Table 2: Industrial Production Metrics (2020–2025)

| Year | Annual Production (kg) | Purity (%) | Major Producers |

|---|---|---|---|

| 2020 | 1,200 | 98.5 | Takeda, Pfizer |

| 2025 | 1,950 | 99.2 | Merck, Roche |

Automated purification systems, including simulated moving bed (SMB) chromatography, are used to isolate the (E)-isomer from trace (Z)-isomer impurities.

Purification and Analytical Validation

Post-synthesis purification involves crystallization from hexane/ethyl acetate mixtures to achieve >99% purity. Analytical validation protocols include:

-

HPLC : A methanol-acetonitrile-phosphate buffer (pH 7.5) gradient (70:30 to 95:5) resolves the (E)- and (Z)-isomers, with detection at 265 nm.

-

¹H NMR : Diagnostic peaks include the vinylic proton (δ 6.82 ppm, singlet) and furan protons (δ 6.45–6.60 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 197.23 [M+H]⁺ confirms the molecular formula C₁₃H₁₁NO.

Comparative Analysis with Related Intermediates

Structural analogs, such as 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)acetonitrile, exhibit distinct reactivity due to differences in ring fusion positions. The [5,4-b] fusion in the target compound increases steric hindrance, necessitating milder reaction conditions compared to [5,6-b] derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced using hydrogenation techniques to yield saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Synthetic Intermediate for Ramelteon

One of the primary applications of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is as a synthetic intermediate in the production of ramelteon, a melatonin receptor agonist used for the treatment of insomnia. Ramelteon is known for its efficacy in managing sleep disorders without the traditional side effects associated with other sleep medications . The synthesis of ramelteon involves multiple steps, with (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile serving as a crucial building block that facilitates the formation of the complex tricyclic structure characteristic of ramelteon .

Organic Synthesis Applications

2.1 Building Block for Functionalized Compounds

The compound can also be utilized as a versatile building block in organic synthesis. Its unique indeno-furan structure allows for various functionalization reactions, enabling the creation of diverse derivatives that may exhibit interesting biological activities or serve as precursors for other chemical entities. For example, functionalization through nucleophilic addition or condensation reactions can lead to compounds with enhanced pharmacological properties .

2.2 Potential in Material Science

Emerging research suggests that compounds with similar structural motifs may possess applications in material science, particularly in the development of organic electronic materials or sensors. The unique electronic properties associated with indeno-furan derivatives could be explored for their potential use in organic photovoltaics or light-emitting diodes .

Wirkmechanismus

The mechanism of action of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, as a receptor agonist, it binds to and activates certain receptors, leading to downstream effects that can modulate physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Saturation : Compounds like (R)-2-(8-hydroxy-...)acetonitrile and Compound 7 exhibit varying degrees of ring saturation, altering rigidity and electronic properties .

- Substituents : Replacement of the nitrile group with esters (e.g., ethyl ester) or halogens (e.g., bromine) modifies polarity and reactivity .

- Chirality : The (R)-configured hydroxyl derivative introduces stereochemical complexity, impacting biological interactions .

Key Observations :

- The target compound is synthesized via Wittig condensation , a common strategy for introducing nitrile groups .

- Palladium catalysis enables efficient coupling for ester derivatives, while bromination directly modifies the aromatic core .

- Asymmetric hydrogenation using chiral Ru catalysts achieves enantioselectivity in hydroxylated analogs .

Physicochemical Properties

Table 3: Physical Properties

Biologische Aktivität

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is a synthetic compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 197.20 g/mol. Its structure features an indeno[5,4-b]furan core, which contributes to its unique biological properties. The synthesis typically involves cyclization reactions and Knoevenagel condensation methods to introduce the acetonitrile group .

The biological activity of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its potential anti-cancer and anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Anticancer Properties

Research has indicated that (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile may possess anticancer properties. Studies on related indeno-furan derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that compounds similar to (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile exhibited IC50 values in the low micromolar range against breast and prostate cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Research findings include:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

- Biofilm Inhibition : The compound demonstrated significant inhibition of biofilm formation in pathogenic bacteria, which is critical for preventing chronic infections.

Case Studies and Research Findings

Several studies have highlighted the biological activities of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile and its derivatives:

Q & A

Q. What are the established synthetic routes for (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile, and how do reaction conditions influence yield?

The compound is synthesized via Wittig condensation between 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one and a stabilized ylide (e.g., phosphorane or phosphonate). Key steps include:

- Debromination of precursor intermediates using H₂ over Pd/C in acetic acid to generate the ketone intermediate .

- Condensation with acetonitrile-derived ylides (e.g., NaH/THF system) to form the α,β-unsaturated nitrile . Yields (~51% overall) depend on catalyst choice (e.g., Pd(OAc)₂ with norbornene) and solvent purity. Side products like racemic mixtures may form if reduction steps lack enantioselective control .

Q. How is the structural identity of this compound validated in academic research?

Confirmation relies on multimodal characterization :

- 1H/13C NMR to verify proton environments and carbon frameworks (e.g., furan ring protons at δ 3.57–4.71 ppm, nitrile resonance at ~116 ppm) .

- Single-crystal X-ray diffraction for precise bond lengths/angles (e.g., C=C bond length ~1.34 Å in the α,β-unsaturated system) .

- Mass spectrometry (MS) to confirm molecular ion peaks (m/z 197.23 for [M+H]⁺) .

Q. What are the critical purity thresholds for this compound in pharmacological studies?

Purity >98% (by GC) is essential to avoid interference in downstream applications like Ramelteon synthesis. Impurities such as debrominated by-products or racemic ethylamine derivatives must be minimized via column chromatography or recrystallization .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be optimized for melatonin receptor targeting?

Enantioselectivity is achieved via chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) during hydrogenation of the nitrile group to ethylamine. Key parameters:

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Frontier molecular orbitals (HOMO-LUMO) : Energy gaps (~3.67 eV) indicate charge-transfer potential .

- Molecular electrostatic potential (MEP) : Negative potentials localize on nitrile and furan oxygen atoms, guiding reactivity in nucleophilic additions .

- Bond dissociation energies : Predict stability under thermal/photolytic stress .

Q. How do structural modifications (e.g., substituents on the indeno-furan core) affect bioactivity?

- Electron-withdrawing groups (e.g., -CN) enhance binding to melatonin receptors by increasing dipole interactions .

- Hydrophobic substituents (e.g., methylene groups) improve blood-brain barrier penetration, critical for CNS drug candidates .

- Antimicrobial activity of derivatives correlates with MEP distribution; electron-deficient regions disrupt microbial membranes .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data?

Discrepancies (e.g., melting points 133–137°C vs. 135°C) arise from polymorphism or solvent-dependent crystallization. Mitigation strategies:

- DSC/TGA to identify polymorphic transitions .

- Variable-temperature NMR to probe dynamic conformational changes .

- Cross-validation with HPLC-UV/HRMS ensures batch consistency .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

| Method | Catalyst/Reagents | Yield | Purity | Reference |

|---|---|---|---|---|

| Wittig condensation | NaH/THF | 51% | >98% | |

| Asymmetric hydrogenation | Ru(OAc)₂-(S)-BINAP | 85% | 99% (ee >95%) |

Table 2. Computational Parameters from DFT Studies

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO gap | 3.67 eV | Predicts charge-transfer capacity | |

| C6/C21 atomic charges | +0.32/-0.45 | Guides electrophilic substitution sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.